5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole
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Overview
Description
5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole is a fluorinated heterocyclic compound
Preparation Methods
The synthesis of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . This metal-free synthetic route is advantageous due to its high yield and regiospecificity.
Chemical Reactions Analysis
5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, leading to diverse products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other fluorinated isoxazoles and difluoromethylated compounds. Compared to these, 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole is unique due to its specific substitution pattern and structural features. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H8F3NO |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5,5-difluoro-3-(fluoromethyl)-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C7H8F3NO/c8-3-5-4-1-7(9,10)2-6(4)12-11-5/h4,6H,1-3H2 |
InChI Key |
FVGXODZDMVAYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC1(F)F)ON=C2CF |
Origin of Product |
United States |
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